molecular formula C4H8N2O B14038975 (R)-2-Methylimidazolidin-4-one

(R)-2-Methylimidazolidin-4-one

Cat. No.: B14038975
M. Wt: 100.12 g/mol
InChI Key: KJQGKEDCVVGBEZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methylimidazolidin-4-one is a chiral compound with a unique structure that includes an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of ®-2-Methylimidazolidin-4-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The imidazolidinone ring can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazolidinone ring.

Scientific Research Applications

®-2-Methylimidazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-Methylimidazolidin-4-one include:

  • (S)-2-Methylimidazolidin-4-one
  • 2-Methylimidazolidin-4-one
  • Imidazolidin-4-one derivatives with different substituents

Uniqueness

®-2-Methylimidazolidin-4-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

(2R)-2-methylimidazolidin-4-one

InChI

InChI=1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1

InChI Key

KJQGKEDCVVGBEZ-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1NCC(=O)N1

Canonical SMILES

CC1NCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.